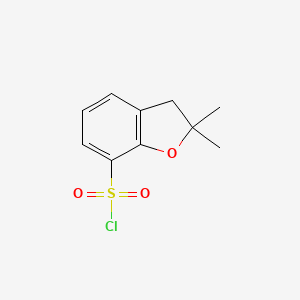

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJAQMKTLLXHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540404 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-52-2 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. The process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is usually performed under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a sulfide under appropriate conditions using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents, often in anhydrous solvents like tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing sulfonyl functional groups.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for the synthesis of pharmacologically active molecules.

Material Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modulate the biological activity of the resulting compounds, making them useful in medicinal chemistry and other applications.

Comparación Con Compuestos Similares

Key Observations :

Sulfonamide Formation

All listed compounds react with amines to form sulfonamides, a critical step in drug discovery. For example:

- Target compound : Used to synthesize dual α2A/5-HT7 receptor ligands via coupling with piperidin-4-ylmethylamines (yields: 67–84%) .

- 5-Bromo derivative : Likely employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, though specific applications are less documented .

Stability and Handling

- The 2,2-dimethyl derivative is stable under standard storage conditions (4°C) , whereas halogenated analogues may require stricter temperature control due to higher reactivity .

Commercial Availability and Cost

Note: The target compound is more widely available than halogenated derivatives, reflecting its broader application in medicinal chemistry .

Actividad Biológica

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

- IUPAC Name : 2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride

- Appearance : Powder

- Storage Temperature : 4 °C

The compound acts primarily as a sulfonyl chloride, which can participate in various chemical reactions, including nucleophilic substitutions. This property is crucial for its biological activity, particularly in the inhibition of enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in the management of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, thereby improving cholinergic neurotransmission.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit AChE and BChE effectively. For instance, a study highlighted that certain benzofuran derivatives showed promising AChE inhibitory activity alongside antioxidant properties, which are beneficial in combating oxidative stress associated with neurodegenerative diseases .

Case Studies

- Neuroprotective Effects : A study involving neuroblastoma cells treated with beta-amyloid (Aβ) indicated that compounds with similar structures to this compound exhibited protective effects against Aβ-induced toxicity. This suggests potential applications in AD treatment by mitigating neuroinflammation and promoting neuronal survival .

- Multi-target Drug Development : Research into multi-target drugs has shown that compounds like this compound can interact with multiple biological pathways. For example, they may modulate the Nrf2/ARE signaling pathway, enhancing cellular defense mechanisms against oxidative damage and inflammation .

Research Findings Summary

Q & A

Basic: What are the common synthetic routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, and how can reaction conditions be optimized for high purity?

Answer:

A typical synthesis involves cyclization of 2-methylallyloxyphenol derivatives under controlled thermal conditions (e.g., 200–275°C) to form the dihydrobenzofuran core, followed by sulfonation and chlorination steps . Optimization includes:

- Reagent stoichiometry: Use excess chlorinating agents (e.g., SOCl₂) to ensure complete conversion of sulfonic acid intermediates.

- Temperature control: Maintain reflux conditions (e.g., 5 hours at ~80°C in methanol/water) to avoid side reactions, as seen in analogous benzofuran syntheses .

- Purification: Column chromatography (ethyl acetate/hexane) or recrystallization from benzene yields high-purity crystals suitable for X-ray analysis .

Advanced: How do substituents on the benzofuran ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Answer:

Electron-withdrawing groups (e.g., halogens at the 5-position) enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic displacement (e.g., with amines or thiols). Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. For example:

- Substitution kinetics: Monitor reaction progress via HPLC or ¹H NMR to correlate substituent effects with rate constants .

- Steric hindrance: Bulky substituents near the sulfonyl group (e.g., 3-methylsulfanyl) may slow reactions, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what are typical spectral markers?

Answer:

- ¹H/¹³C NMR: Key signals include the dihydrofuran methyl groups (δ ~1.4–1.6 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm). The sulfonyl chloride group deshields adjacent carbons, shifting C-7 to δ ~150 ppm in ¹³C NMR .

- IR: Strong S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ confirm the sulfonyl chloride moiety .

- X-ray crystallography: Planarity of the benzofuran ring (mean deviation <0.01 Å) and intermolecular hydrogen bonds (O–H⋯O, ~2.7 Å) are critical for structural validation .

Advanced: How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable-temperature NMR: Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- 2D techniques: Use HSQC/HMBC to assign ambiguous peaks and distinguish regioisomers .

- Control experiments: Compare synthetic intermediates to rule out side products, as done in analogous benzofuran studies .

Safety (Basic): What critical safety protocols should be followed when handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation of toxic fumes .

- Waste disposal: Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal as hazardous waste .

- Emergency measures: Immediate rinsing with water (15+ minutes) for spills, followed by medical evaluation for exposure .

Advanced: What role do hydrogen bonds play in the crystal packing of this compound, and how can analogs be designed for desired solid-state properties?

Answer:

Intermolecular O–H⋯O hydrogen bonds (2.68–2.72 Å) stabilize centrosymmetric dimers in the crystal lattice, as observed in X-ray structures . To modify packing:

- Functional group substitution: Introduce hydroxyl or carboxyl groups at strategic positions to enhance hydrogen-bond networks.

- Co-crystallization: Use complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives) to engineer supramolecular architectures .

Methodological (Advanced): How can researchers design experiments to study the hydrolysis stability of this sulfonyl chloride under varying pH conditions?

Answer:

- Kinetic profiling: Conduct pH-dependent hydrolysis in buffered solutions (pH 2–12), monitoring chloride release via ion chromatography or AgNO₃ titration .

- Mechanistic analysis: Use ¹⁸O-labeled water and mass spectrometry to distinguish between nucleophilic attack (S=O bond cleavage) and acid-catalyzed pathways .

- Temperature dependence: Calculate activation parameters (ΔH‡, ΔS‡) from Arrhenius plots to elucidate the dominant hydrolysis mechanism .

Basic: What are the common applications of this compound in synthetic chemistry?

Answer:

It serves as:

- Sulfonating agent: Introduces sulfonyl groups into amines or alcohols to prepare sulfonamides/sulfonate esters for drug discovery .

- Cross-coupling precursor: Reacts with organometallic reagents (e.g., Grignard) to form biaryl sulfones via Pd-catalyzed couplings .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations: Optimize transition states for sulfonyl chloride reactions (e.g., SN2 displacement) to predict activation energies and regioselectivity .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Methodological (Basic): What chromatographic techniques are optimal for purifying derivatives of this compound?

Answer:

- Normal-phase silica gel: Effective for nonpolar intermediates (e.g., ethyl acetate/hexane, Rf ~0.65) .

- Reverse-phase HPLC: Use C18 columns with acetonitrile/water gradients for polar derivatives .

- Preparative TLC: Ideal for small-scale isolation of regioisomers, as demonstrated in benzofuran natural product syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.